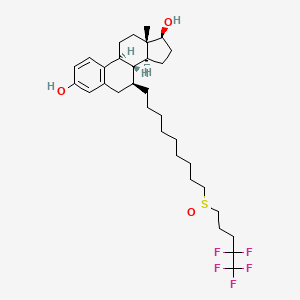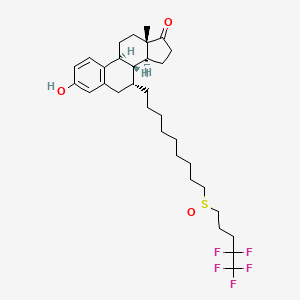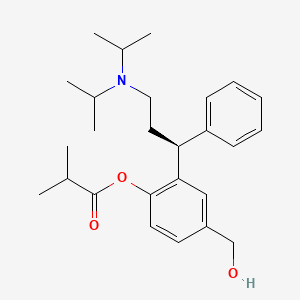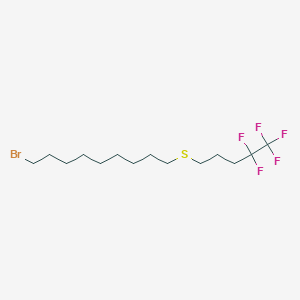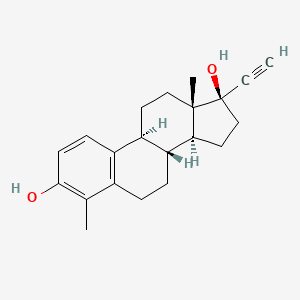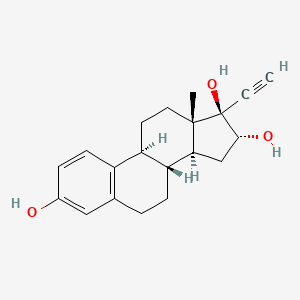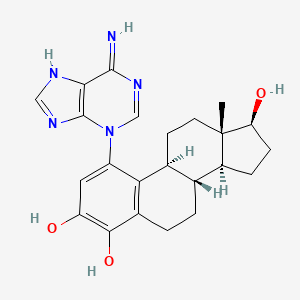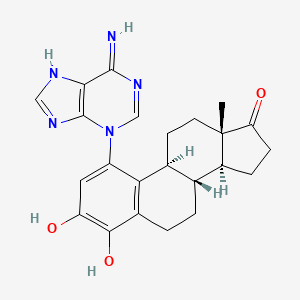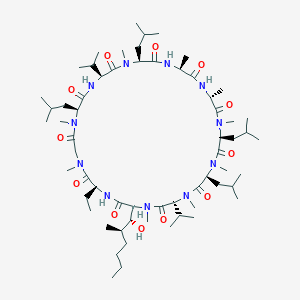
Dihydrocyclosporin H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrocyclosporin A is a closely related co-metabolite of cyclosporin A . It is a derivative of Cyclosporine A .
Synthesis Analysis
The synthesis of Dihydrocyclosporin H involves dissolving cyclosporin A in a first organic solvent and heating the first organic solvent in the presence of an acid catalyst. A base is then added to the first organic solvent. Cyclosporin H is recrystallized in a second solvent, and the recrystallized cyclosporin H is purified via chromatography .Molecular Structure Analysis
Dihydrocyclosporin H has a molecular formula of C62H113N11O12 . The structure of cyclosporine suggests that a large portion of the molecule is involved in interactions with its lymphocyte receptor, including amino acids 1, 2, 3, and 11 .Chemical Reactions Analysis
Cyclosporine is a cyclic peptide with a selective immunosuppressive action. One of its 11 amino acids is a novel amino acid, (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine, the preparation of which allowed the synthesis of cyclosporine and specifically modified analogues .Physical And Chemical Properties Analysis
Dihydrocyclosporin H has a molecular weight of 1204.63 . It is a neutral, lipophilic, cyclic undecapeptide .科学的研究の応用
Impact on Pancreatic β-cells : Cyclosporin A (CyA) has been studied for its effects on human pancreatic β-cells. It was found to reduce insulin release and increase insulin content in these cells. This indicates that in addition to its immunosuppressive effects, CyA might directly affect the endocrine pancreas, which could be relevant for clinical applications of the drug. However, Dihydrocyclosporin D did not show consistent effects (Nielsen, Mandrup-Poulsen, & Nerup, 1986).
Immunosuppressive Effects : Preliminary clinical results with Dihydrocyclosporin-D indicated it had no obvious nephrotoxic effect but exhibited a hepatotoxic effect and frequently led to hypertension. Its clinical efficiency is still under evaluation (Estefan, Beveridge, & Müller, 1985).
Intestinal Absorption Enhancement : The use of milk fat globule membrane (MFGM) as an emulsifier for Dihydrocyclosporine D was studied. MFGM emulsion significantly enhanced blood and lymphatic fluid concentrations of Dihydrocyclosporine D after intraduodenal dosing in rats, suggesting its potential as an intestinal absorption enhancer for cyclosporines (Sato et al., 1994).
Treatment of Multiple Sclerosis : The ether phospholipid SRI 62-834, compared with cyclosporin and Valine2-dihydrocyclosporin, was studied for its therapeutic effect in a rat model of chronic relapsing experimental allergic encephalomyelitis (CR-EAE). The results showed clear differences in the mode of action of these compounds in CR-EAE and suggested that SRI 62-834 could be a candidate for treating multiple sclerosis (Chabannes, Ryffel, & Borel, 1992).
Antiparasitic Activities : Cyclosporin A and a non-immunosuppressive derivative of Dihydrocylosporin A were assessed for their in vivo activity against various tapeworms. These studies revealed a range of antiparasitic activities by cyclosporins, although the details of their modes of action remain to be defined (Chappell, Wastling, & Hurd, 1989).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H113N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h34-47,49-52,75H,25-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50-,51+,52-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFOVYYNQGNDKH-GIFXAPAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H113N11O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1204.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)
